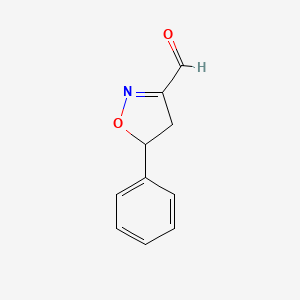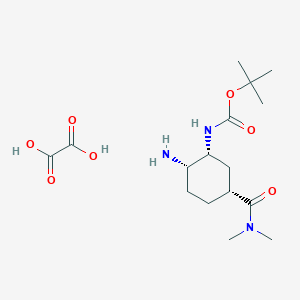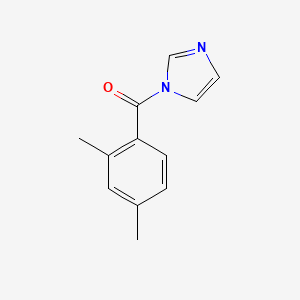
Theophylline, 8-((2-pyridylmethyl)thio)-2-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- is a complex organic compound that belongs to the class of xanthine derivatives This compound is characterized by the presence of a theophylline core, which is a well-known bronchodilator, and additional functional groups that enhance its chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- typically involves multi-step organic reactions. One common method includes the alkylation of theophylline with 2-pyridylmethyl chloride in the presence of a base such as potassium carbonate. This is followed by the introduction of a thio group using reagents like thiourea under acidic conditions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The use of automated systems ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can convert the thio groups to thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and controlled temperatures.
Reduction: Lithium aluminum hydride, dry ether, and low temperatures.
Substitution: Nucleophiles like amines or alkoxides, solvents such as dimethylformamide, and moderate temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its bronchodilatory properties and potential as a therapeutic agent for respiratory diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- involves its interaction with molecular targets such as phosphodiesterase enzymes. By inhibiting these enzymes, the compound increases the levels of cyclic adenosine monophosphate (cAMP) in cells, leading to bronchodilation and other physiological effects. The compound may also interact with adenosine receptors, contributing to its pharmacological profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: A well-known bronchodilator with a simpler structure.
Aminophylline: A compound that combines theophylline with ethylenediamine, enhancing its solubility.
Caffeine: Another xanthine derivative with stimulant properties.
Uniqueness
Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- is unique due to its additional functional groups, which enhance its chemical reactivity and potential applications. The presence of the pyridylmethyl and thio groups allows for a broader range of chemical modifications and interactions, making it a versatile compound for research and development.
Propriétés
Numéro CAS |
6466-14-4 |
|---|---|
Formule moléculaire |
C13H13N5OS2 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
1,3-dimethyl-8-(pyridin-2-ylmethylsulfanyl)-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C13H13N5OS2/c1-17-10-9(11(19)18(2)13(17)20)15-12(16-10)21-7-8-5-3-4-6-14-8/h3-6H,7H2,1-2H3,(H,15,16) |
Clé InChI |
JEQRSEYZISVMFU-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)

![[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925160.png)

![(3S)-1-[(2S)-3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol](/img/structure/B12925165.png)

![2',3'-Dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12925167.png)

![9-([1,1'-Biphenyl]-2-yl)-2-bromo-9H-carbazole](/img/structure/B12925169.png)
![4-Nitro-N-[(2S)-2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12925170.png)




